molecular formula C15H21NO4 B7789402 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone

Cat. No.: B7789402
M. Wt: 279.33 g/mol
InChI Key: KFCWQPDZXSDZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone, commonly referred to as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may contribute to various biological effects, including enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.33 g/mol
  • IUPAC Name : this compound
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the morpholine ring is significant, as morpholines are known to exhibit diverse biological properties including anti-inflammatory and analgesic effects.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT activity, this compound could potentially enhance the levels of neurotransmitters such as dopamine, which has implications for neurological disorders .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of phenolic compounds similar to this compound. The dihydroxy groups in its structure are believed to contribute significantly to its free radical scavenging ability.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines suggest that this compound exhibits selective cytotoxic effects. For instance, studies have demonstrated that it can induce apoptosis in specific cancer cells while sparing normal cells .

Case Studies and Research Findings

StudyObjectiveFindings
Pendergrass et al. (2020)Screening for T3SS inhibitorsIdentified potential inhibitory effects on type III secretion systems in pathogenic bacteria .
BenchChem AnalysisCharacterization of morpholine derivativesConfirmed the structural integrity and purity of the compound; suggested applications in pharmacological research .
COMT Inhibition StudyEvaluate enzyme inhibitionDemonstrated significant inhibition of COMT activity at micromolar concentrations .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-9-6-16(7-10(2)20-9)8-14(18)12-4-5-13(17)11(3)15(12)19/h4-5,9-10,17,19H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCWQPDZXSDZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(C(=C(C=C2)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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